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Introduction

CT1113 is a potent and orally bioavailable small molecule inhibitor of ubiquitin-specific
proteases 28 (USP28) and 25 (USP25).[1] By inhibiting these deubiquitinases, CT1113
promotes the degradation of oncoproteins such as c-Myc, leading to anti-tumor activity in
various cancer models, including pancreatic, colon, lung, and T-cell acute lymphoblastic
leukemia (T-ALL).[1][2] The development of drug resistance is a major challenge in cancer
therapy. Establishing cancer cell lines with acquired resistance to CT1113 is a critical step in
understanding the molecular mechanisms of resistance, identifying potential biomarkers, and
developing novel therapeutic strategies to overcome it.

These application notes provide a detailed protocol for generating and characterizing CT1113-
resistant cancer cell lines using a dose-escalation method. Additionally, potential signaling
pathways involved in CT1113 resistance are discussed, providing a framework for investigating
the underlying biological mechanisms.

Data Presentation

Table 1: Reported IC50 Values for CT1113 in Cancer Cell Lines
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For successful establishment of resistant cell lines, it is crucial to first determine the initial
sensitivity of the parental cell line to CT1113. The following table summarizes publicly available
IC50 data. Researchers should determine the specific IC50 for their cell line of interest before
initiating the resistance protocol.

Cell Line(s) Cancer Type IC50 (approx.) Treatment Duration
Philadelphia
Sup-B15, BV-173, chromosome-positive
) 200 nM 72 hours[3][4]
Ba/F3 Acute Lymphoblastic

Leukemia (Ph+ALL)

Experimental Protocols
Protocol 1: Determination of CT1113 IC50 in Parental
Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of CT1113 in the
desired cancer cell line, which will serve as the basis for the starting concentration in the
resistance development protocol.

Materials:

Parental cancer cell line of interest

o Complete cell culture medium

e CT1113 (MedchemExpress or other supplier)[1]

¢ Dimethyl sulfoxide (DMSO) for stock solution preparation

o 96-well cell culture plates

o Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
» Plate reader

Methodology:
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o Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal
density to ensure logarithmic growth during the assay period.

e Drug Preparation: Prepare a stock solution of CT1113 in DMSO. A serial dilution of CT1113
in complete culture medium should be prepared to cover a broad range of concentrations
(e.g., from 1 nM to 10 uM).

o Treatment: The following day, replace the medium with the prepared CT1113 dilutions.
Include a vehicle control (medium with the same concentration of DMSO used for the highest
CT1113 concentration).

 Incubation: Incubate the plate for a period that reflects the cell doubling time and allows for a
significant drug effect (e.g., 72 hours).

 Viability Assessment: After the incubation period, assess cell viability using a suitable assay
according to the manufacturer's instructions.

o Data Analysis: Plot the cell viability against the logarithm of the CT1113 concentration. Use a
non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four
parameters)) to calculate the IC50 value.

Protocol 2: Generation of CT1113-Resistant Cancer Cell
Lines by Dose Escalation

Objective: To establish CT1113-resistant cancer cell lines through continuous exposure to
gradually increasing concentrations of the drug.

Materials:

Parental cancer cell line with a known CT1113 IC50

Complete cell culture medium

CT1113

Cell culture flasks (T25 or T75)
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o Cryopreservation medium
Methodology:

e Initial Exposure: Begin by culturing the parental cells in their complete medium
supplemented with CT1113 at a concentration equal to or slightly below the 1C20 (the
concentration that inhibits 20% of cell growth), as determined from the IC50 curve.

¢ Monitoring and Subculturing: Closely monitor the cells for signs of cytotoxicity. Initially, a
significant portion of the cells may die. Allow the surviving cells to repopulate the flask. When
the cells reach 70-80% confluency, subculture them.

» Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial
concentration (typically after 2-3 passages), increase the concentration of CT1113 by a
factor of 1.5 to 2.

« |terative Process: Repeat the process of monitoring, subculturing, and dose escalation. The
time required to achieve significant resistance can vary, often taking several months.

o Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a
batch of cells. This provides a backup and allows for later comparison of cells at different
stages of resistance.

o Establishment of a Resistant Line: A cell line is generally considered resistant when it can
proliferate in a CT1113 concentration that is at least 5-10 times higher than the initial IC50 of
the parental line.

o Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning
can be performed by limiting dilution or cell sorting.

Protocol 3: Characterization of CT1113-Resistant Cell
Lines

Objective: To confirm and characterize the resistant phenotype of the newly established cell
lines.

Methodology:
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e |C50 Shift Assessment: Determine the IC50 of the resistant cell line and compare it to the
parental line using the protocol described above. A significant increase in the IC50 value
confirms the resistant phenotype.

 Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a
drug-free medium for several passages (e.g., 4-6 weeks) and then re-evaluate the IC50.

e Molecular and Cellular Analysis:

o Western Blotting: Analyze the protein levels of USP28, USP25, c-Myc, and key
components of potential resistance pathways (e.g., p-Akt, p-ERK, NOTCH1, SREBP1).

o gRT-PCR: Examine the mRNA expression levels of genes encoding the proteins of
interest.

o Proliferation Assays: Compare the growth rates of parental and resistant cells in the
presence and absence of CT1113.

o Apoptosis Assays: Assess the level of apoptosis induced by CT1113 in both parental and
resistant cell lines.

Potential Mechanisms of Resistance and Signaling
Pathways

The development of resistance to CT1113 is likely a multifactorial process. Based on its
mechanism of action and common resistance patterns to other targeted therapies, several
signaling pathways may be involved.

c-Myc Upregulation and Bypass Tracks

Since CT1113's primary mechanism of action involves the destabilization of c-Myc, a key
mechanism of resistance could be the reactivation of c-Myc through alternative pathways.[5][6]
This could involve mutations in upstream regulators or the activation of parallel signaling
cascades that promote c-Myc transcription or protein stability, independent of USP28/25.
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Potential Resistance Mechanisms
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Figure 1. Potential signaling pathways involved in acquired resistance to CT1113.

NOTCH1 Signaling Pathway

Aberrant activation of the NOTCHL1 signaling pathway is a known driver of resistance to various
cancer therapies.[7][8][9] Upregulation of NOTCH1 can lead to the enrichment of cancer stem-
like cells and promote an epithelial-to-mesenchymal transition (EMT), both of which are

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b12377666?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2955995/
https://www.oaepublish.com/articles/cdr.2021.53
https://www.mdpi.com/2073-4409/9/10/2204
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

associated with reduced drug sensitivity.[10] Since USP28 is known to regulate the stability of
NOTCH1, alterations in this axis could be a direct mechanism of resistance.[2]
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Figure 2. Role of the NOTCHL1 signaling pathway in potential CT1113 resistance.

SREBP1-Mediated Lipogenesis
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CT1113 has been shown to affect the stability of Sterol Regulatory Element-Binding Protein 1
(SREBP1), a key transcription factor in lipogenesis.[2] Increased lipid metabolism is
increasingly recognized as a hallmark of cancer and a contributor to drug resistance.[11]
Constitutive activation of the SREBP1 pathway could provide resistant cells with the necessary
building blocks for rapid proliferation and survival under drug pressure.[12][13]

BCR-ABL1 Signaling

In the context of Ph+ALL, CT1113 has been shown to reduce the total protein levels of BCR-
ABLL1.[3][4] Resistance to BCR-ABLL1 tyrosine kinase inhibitors (TKIs) is well-documented and
can occur through mutations in the BCR-ABL1 kinase domain or through the activation of
downstream signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, which
can bypass the need for BCR-ABL1 activity.[14][15]

Experimental Workflow

The overall workflow for establishing and characterizing CT1113-resistant cancer cell lines is
depicted below.
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Figure 3. Experimental workflow for generating CT1113-resistant cell lines.
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Conclusion

The protocols and information provided in these application notes offer a comprehensive guide
for researchers aiming to develop and study CT1113-resistant cancer cell lines. The successful
establishment of these models will be invaluable for elucidating the mechanisms of resistance
to USP28/25 inhibition and for the future development of more effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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